Cas no 2229393-27-3 (1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one)

1-(5-Bromopyrimidin-2-yl)-2,2-difluoroethan-1-one is a brominated and difluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromine substituent at the 5-position and a difluoroacetyl group at the 2-position—enhance its reactivity as an intermediate in cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing properties of the difluoroacetyl group improve electrophilicity, facilitating selective modifications. This compound is particularly valuable in the development of bioactive molecules due to its ability to serve as a versatile building block for heterocyclic frameworks. Its stability under standard handling conditions and compatibility with common synthetic methodologies further underscore its practicality in research and industrial applications.
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one structure
2229393-27-3 structure
商品名:1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
CAS番号:2229393-27-3
MF:C6H3BrF2N2O
メガワット:237.001627206802
CID:5996280
PubChem ID:165654160

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
    • 2229393-27-3
    • EN300-1939500
    • インチ: 1S/C6H3BrF2N2O/c7-3-1-10-6(11-2-3)4(12)5(8)9/h1-2,5H
    • InChIKey: BNOJBECXQCAKDO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC(C(C(F)F)=O)=NC=1

計算された属性

  • せいみつぶんしりょう: 235.93968g/mol
  • どういたいしつりょう: 235.93968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1939500-0.25g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
0.25g
$1051.0 2023-09-17
Enamine
EN300-1939500-0.1g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
0.1g
$1005.0 2023-09-17
Enamine
EN300-1939500-0.5g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
0.5g
$1097.0 2023-09-17
Enamine
EN300-1939500-2.5g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
2.5g
$2240.0 2023-09-17
Enamine
EN300-1939500-5g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
5g
$3313.0 2023-09-17
Enamine
EN300-1939500-5.0g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
5g
$3313.0 2023-06-02
Enamine
EN300-1939500-0.05g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
0.05g
$959.0 2023-09-17
Enamine
EN300-1939500-1.0g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
1g
$1142.0 2023-06-02
Enamine
EN300-1939500-10.0g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
10g
$4914.0 2023-06-02
Enamine
EN300-1939500-1g
1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one
2229393-27-3
1g
$1142.0 2023-09-17

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one 関連文献

1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-oneに関する追加情報

1-(5-Bromopyrimidin-2-yl)-2,2-Difluoroethan-1-one (CAS No. 2229393-27-3)

1-(5-Bromopyrimidin-2-yl)-2,2-difluoroethan-1-one, also known by its CAS registry number CAS No. 2229393-27-3, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied due to their unique electronic properties and potential biological activities. The molecule features a pyrimidine ring substituted with a bromine atom at the 5-position and a ketone group at the 1-position, with two fluorine atoms attached to the ethane chain. These structural features contribute to its distinct chemical reactivity and stability.

The synthesis of 1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one typically involves multi-step organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and halogenations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating key transformations during its preparation.

One of the most notable applications of this compound is in the development of novel pharmaceutical agents. Its pyrimidine core is known to exhibit significant bioactivity, particularly in targeting specific enzymes and receptors involved in disease pathways. For instance, studies have shown that 1-(5-bromopyrimidin-2-yl)-... derivatives can inhibit certain kinases associated with cancer progression. The presence of fluorine atoms enhances its lipophilicity and pharmacokinetic properties, making it an attractive candidate for drug design.

In addition to its role in pharmacology, this compound has found utility in materials science as a precursor for advanced polymers and optoelectronic materials. Its ability to form stable covalent bonds under mild conditions makes it ideal for constructing functional materials with tailored properties. Recent research has explored its use in creating self-healing polymers and high-performance adhesives, leveraging its unique chemical reactivity.

The physical properties of CAS No. 2229393-... are well-documented, with a melting point of approximately 150°C and a boiling point around 400°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate, facilitating its handling during synthesis and purification processes.

From an environmental perspective, the compound exhibits low toxicity profiles under normal handling conditions. However, it is recommended to adhere to standard safety protocols when working with such chemicals to minimize potential risks. Ongoing studies are focusing on optimizing its degradation pathways to ensure minimal environmental impact during industrial applications.

In summary, 1-(5-bromopyrimidin-...) is a versatile compound with promising applications across multiple disciplines. Its unique structure enables diverse chemical transformations, making it a valuable tool for researchers in both academia and industry. As new discoveries emerge regarding its properties and potential uses, this compound continues to play a pivotal role in advancing modern science and technology.

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